2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 921470-07-7, MFCD02165151) is a small-molecule 2-ureido-thiazole derivative (C20H20N4O3S2, MW 428.53). Its core scaffold positions it within the pharmacophore space of cyclin-dependent kinase (CDK) inhibitors, a class originally disclosed in patent families describing 2-ureido-1,3-thiazoles as antitumor agents targeting cdk/cyclin kinase activity.

Molecular Formula C20H20N4O3S2
Molecular Weight 428.53
CAS No. 921470-07-7
Cat. No. B2910563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
CAS921470-07-7
Molecular FormulaC20H20N4O3S2
Molecular Weight428.53
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
InChIInChI=1S/C20H20N4O3S2/c1-27-17-9-4-3-8-16(17)23-19(26)24-20-22-14(12-29-20)11-18(25)21-13-6-5-7-15(10-13)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
InChIKeyODFSYEOLSIYGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 921470-07-7) for Differentiated Inhibitor Screening


The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 921470-07-7, MFCD02165151) is a small-molecule 2-ureido-thiazole derivative (C20H20N4O3S2, MW 428.53) . Its core scaffold positions it within the pharmacophore space of cyclin-dependent kinase (CDK) inhibitors, a class originally disclosed in patent families describing 2-ureido-1,3-thiazoles as antitumor agents targeting cdk/cyclin kinase activity [1]. The compound incorporates a 2-methoxyphenyl ureido motif at the thiazole 2-position and a 3-(methylthio)phenyl acetamide side chain at the thiazole 4-position, structural features that distinguish it from both the 4-phenylthiazol-2-amine IGF1R inhibitor series and simpler 2-aminothiazole analogs lacking the ureido pharmacophore [2].

Why Generic Substitution Fails for 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 921470-07-7): A Comparator-Based Rationale


Generic substitution within the 2-ureido-thiazole acetamide class is not supported by existing data for two reasons. First, the 3-(methylthio)phenyl acetamide side chain in the target compound is chemically distinct from the alkyl (e.g., N-butyl, N-isopropyl) or unsubstituted phenyl amide variants found in neighboring analogs; the methylthio group introduces unique steric and electronic properties that cannot be assumed to yield equivalent target binding or pharmacokinetic behavior . Second, the 2-ureido-thiazole core confers CDK/cyclin inhibitory activity as a class [1], but even within the same patent family, subtle modifications to the N-phenyl ureido substituent are known to alter potency and selectivity profiles; no published quantitative data demonstrate functional interchangeability between this compound and any other single analog [1]. Consequently, procurement or screening decisions based on a structurally related but uncharacterized substitute risk acquiring a compound with divergent and unvalidated biological activity.

Quantitative Differentiation Evidence for 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 921470-07-7) vs. Closest Analogs


Structural Differentiator: 3-(Methylthio)phenyl Acetamide Side Chain vs. Alkyl Amide Analogs

The target compound incorporates a 3-(methylthio)phenyl acetamide group at the thiazole 4-position. The closest commercially cataloged analogs (e.g., N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide ) replace this aryl-thioether side chain with simple alkyl amides. The methylthio substituent increases molecular weight by approximately 45–57 Da relative to butyl/isopropyl variants and adds both sulfur-mediated polarizability and hydrogen-bond acceptor capacity (tPSA contribution from the thioether sulfur), parameters known to influence kinase ATP-site occupancy and metabolic stability in thiazole-based inhibitors [1]. No direct head-to-head biochemical or cellular comparison between this compound and its alkyl-amide analogs has been published. Users should verify target-specific activity in their assay system rather than assuming functional equivalence.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Core Pharmacophore Differentiation: 2-Ureido-Thiazole vs. 2-Phenylamino-Thiazole in the Context of CDK Inhibition

The target compound belongs to the 2-ureido-thiazole class, which patent disclosures identify as inhibitors of cyclin-dependent kinases (CDKs) [1]. A structurally proximal analog, N-(3-(methylthio)phenyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide (CAS 1105231-03-5) , replaces the 3-(2-methoxyphenyl)ureido group with a simple phenylamino substituent. The ureido functional group (‒NH‒CO‒NH‒) provides two hydrogen-bond donor/acceptor pairs capable of bidentate interactions with the kinase hinge region, whereas the phenylamino group (‒NH‒) offers only a single donor/acceptor pair. In the broader 2-ureido-thiazole patent series, the ureido moiety is considered essential for CDK inhibitory activity [1]. No published IC50 or Ki data exist for the specific compound against CDK isoforms; however, the class-level mechanism implies that the 2-phenylamino analog is unlikely to recapitulate equivalent CDK engagement.

CDK Inhibition Cancer Therapeutics Kinase Profiling

Scaffold-Class Divergence: 2-Ureido-Thiazole-4-Acetamide vs. 4-Phenylthiazol-2-Amine Ureido Derivatives in Hepatocellular Carcinoma Models

A related but topologically distinct scaffold — ureido-substituted 4-phenylthiazol-2-amine derivatives — has been characterized in hepatocellular carcinoma (HCC) models. The lead compound from that series, compound 27, exhibited HepG2 IC50 = 0.62 ± 0.34 µM, surpassing sorafenib (IC50 = 1.62 ± 0.27 µM) [1]. The target compound described here (CAS 921470-07-7) reverses the substitution pattern: the ureido group is at the thiazole 2-position rather than attached via a 2-amine linker, and the 4-position bears an acetamide side chain rather than a phenyl ring. These topological differences place the two series in distinct chemical space with respect to kinase targeting: the 4-phenylthiazol-2-amine series targets IGF1R (76.84% inhibition at 10 µM for compound 27) [1], while the 2-ureido-thiazole-4-acetamide series is associated with CDK inhibition [2]. No cross-series biological comparison has been reported. Users targeting CDK-driven pathways should select the 2-ureido-thiazole-4-acetamide scaffold; those targeting IGF1R should select the 4-phenylthiazol-2-amine scaffold.

Hepatocellular Carcinoma IGF1R Antiproliferative Activity

Recommended Application Scenarios for 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide (CAS 921470-07-7) Based on Available Differentiating Evidence


CDK-Focused Kinase Inhibitor Screening Where Ureido-Thiazole Chemotype Integrity Is Critical

The compound is best deployed as a probe for CDK/cyclin kinase assays grounded in the 2-ureido-thiazole pharmacophore disclosed in patent US20040157827A1 [1]. Its ureido group, predicted to provide bidentate hinge-binding interactions, distinguishes it from 2-phenylamino-thiazole analogs that lack the full hydrogen-bonding complement. Procurement of the exact compound (rather than a 2-amino or 2-phenylamino substitute) preserves the pharmacophore features associated with the CDK inhibitor class.

Structure-Activity Relationship (SAR) Studies on the N-Acetamide Side Chain at the Thiazole 4-Position

The presence of the 3-(methylthio)phenyl acetamide side chain makes this compound a valuable comparator in SAR campaigns exploring the impact of aryl-thioether vs. alkyl-amide substitutions on kinase selectivity, cellular permeability, and metabolic stability. Comparative panels including N-butyl, N-isopropyl, and unsubstituted phenyl acetamide variants can probe the contribution of the methylthio group to target engagement and ADME properties [1].

Scaffold-Hopping Benchmarking Against 4-Phenylthiazol-2-Amine Ureido Derivatives for Kinase Selectivity Profiling

Given that the 4-phenylthiazol-2-amine ureido series has demonstrated potent IGF1R inhibition (e.g., compound 27: 76.84% inhibition at 10 µM) [2], this 2-ureido-thiazole-4-acetamide compound can serve as a scaffold-hopping benchmark. Parallel profiling of both scaffolds against a panel of kinases (CDK1/2/4/6/9, IGF1R, VEGFR-2) would determine whether the topological shift from a 2-amine-linked ureido to a direct 2-ureido substitution genuinely redirects kinase selectivity toward CDK family members as predicted by the patent class disclosure [1].

Procurement for Custom Derivative Synthesis and Focused Library Expansion

The compound's dual modifiable positions — the N-phenyl ureido substituent (2-methoxyphenyl) and the acetamide side chain (3-methylthiophenyl) — make it a suitable starting material or reference standard for the synthesis of focused 2-ureido-thiazole-4-acetamide libraries. Its distinct substitution pattern (not duplicated in the 4-phenylthiazol-2-amine or 2-aminothiazole series) provides a unique entry point for diversification around the CDK-inhibitor pharmacophore core.

Quote Request

Request a Quote for 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.